molecular formula C16H12N2O4S B12461762 3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid

3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B12461762
M. Wt: 328.3 g/mol
InChI Key: OSICASGPBKFBQV-UHFFFAOYSA-N
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Description

3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

3-[[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O4S/c19-11-4-5-12(14(20)7-11)13-8-23-16(18-13)17-10-3-1-2-9(6-10)15(21)22/h1-8,19-20H,(H,17,18)(H,21,22)

InChI Key

OSICASGPBKFBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O)C(=O)O

Origin of Product

United States

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